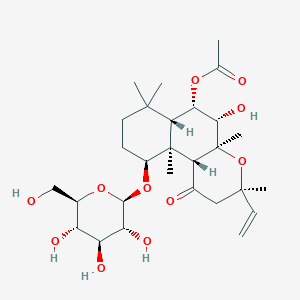

Forskoditerpenoside C

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H44O11 |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

[(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-ethenyl-5-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate |

InChI |

InChI=1S/C28H44O11/c1-8-26(5)11-14(31)21-27(6)16(38-24-19(34)18(33)17(32)15(12-29)37-24)9-10-25(3,4)22(27)20(36-13(2)30)23(35)28(21,7)39-26/h8,15-24,29,32-35H,1,9-12H2,2-7H3/t15-,16+,17-,18+,19-,20+,21-,22+,23+,24+,26+,27-,28+/m1/s1 |

InChI Key |

JLNFSODBKULJEE-NEXFZGQFSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)([C@H]4C(=O)C[C@](O[C@@]4([C@H]1O)C)(C)C=C)C |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1O)C)(C)C=C)C)OC4C(C(C(C(O4)CO)O)O)O)(C)C |

Synonyms |

forskoditerpenoside C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Forskoditerpenoside C

Identification and Distribution in Plant Sources

The presence of Forskoditerpenoside C is documented in the plant kingdom, primarily within the Lamiaceae family.

This compound was first isolated from the whole plant of Plectranthus barbatus Andr., a species synonymous with Coleus forskohlii Briq. nih.gov. This plant is a significant source of various labdane (B1241275) diterpenoids, including the well-known forskolin (B1673556) and other related glycosides like forskoditerpenoside A and B mdpi.comunina.it. The chemical name for this compound is 6β-acetoxy-7β-hydroxy-8,13-epoxy-labd-14-en-11- one-1α -O-β-D-glucopyranoside nih.gov. The isolation of this compound contributes to the extensive phytochemical profile of P. barbatus, which is known to produce a diverse array of diterpenoids nih.govphcogrev.com.

Table 1: Diterpenoids Identified in Coleus forskohlii / Plectranthus barbatus

| Compound Name | Plant Part | Reference |

|---|---|---|

| This compound | Whole Plant | nih.gov |

| Forskoditerpenoside A | Whole Plant | mdpi.comunina.it |

| Forskoditerpenoside B | Whole Plant | mdpi.comunina.it |

| Forskolin | Roots, Stem | nih.govsphinxsai.comresearchgate.net |

Currently, there is no scientific literature available that reports the detection or isolation of this compound from Chenopodium album L. Extensive phytochemical studies on C. album have identified numerous other classes of compounds, including flavonoids, phenolic amides, saponins, apocarotenoids, and alkaloids unina.itresearchgate.netresearchgate.net. However, labdane diterpenes like this compound have not been documented as constituents of this plant.

Coleus forskohlii (Syn. Plectranthus barbatus)

Botanical Description : Coleus forskohlii is a perennial herb belonging to the mint family, Lamiaceae wikipedia.orgresearchgate.net. It is characterized by its aromatic nature, teardrop-shaped leaves which can have a purple center and green border, and thick, fibrous, golden-brown roots wikipedia.orgiaea.org. The plant typically grows to a height of about 1 to 2 feet iaea.orgnih.gov.

Geographical Distribution : This species is native to the subtropical and temperate climates of Asia and Africa iaea.orgnih.gov. Its range extends from India, Nepal, Sri Lanka, and Thailand to Pakistan, and it has been distributed to other regions including Egypt, Arabia, Ethiopia, and Brazil researchgate.netnih.govijpjournal.com. In India, it is found on dry, barren hills across various states, including Karnataka, Kerala, and Tamil Nadu nih.govnih.gov.

Habitat : C. forskohlii thrives in grasslands and dry deciduous forests, often on exposed, sunny hill slopes at altitudes ranging from 300 to 1800 meters nih.govnih.gov. It prefers well-drained, medium-fertile soil and can be found growing on rocky slopes in shallow, moist soil nih.govscielo.br.

Chenopodium album L.

Botanical Description : Commonly known as lamb's quarters or white goosefoot, Chenopodium album is an annual weedy shrub in the Amaranthaceae family (formerly Chenopodiaceae) nih.gov.

Geographical Distribution : It is a globally distributed species, considered a common weed in Europe, North America, Asia, and Africa researchgate.netnih.gov.

Habitat : C. album typically grows in open habitats, such as agricultural fields, roadsides, and riverbanks.

Extraction Techniques from Plant Biomass

The extraction of labdane diterpenoids from Coleus forskohlii is a critical first step for isolation. Various solvents and methods have been explored to optimize the yield of these compounds.

Ethanol (B145695) has been identified as an effective and safe solvent for the extraction of diterpenoids from the biomass of Coleus forskohlii.

Efficacy : Studies comparing various solvents have shown that polar solvents like methanol and ethanol provide the highest extraction efficiency for forskolin, a related diterpenoid, from the plant's roots researchgate.net. Ethanol is considered a good choice due to its high extraction yield and safety profile. The successful isolation of forskoditerpenoside A and B from an ethanolic extract of the whole plant further supports its suitability for extracting diterpene glycosides unina.itresearchgate.net.

Methodology : A common protocol involves reflux extraction, where the dried and crushed plant material (whole herb or roots) is heated with ethanol multiple times to ensure exhaustive extraction. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract for further purification. Research on polyphenol extraction from P. barbatus also found ethanol to be a more effective extractant than water.

Table 2: Solvent Efficacy for Forskolin Extraction from C. forskohlii Roots

| Solvent | Polarity Index | Boiling Point (°C) | Forskolin Content (%) |

|---|---|---|---|

| Methanol | 5.1 | 65 | 2.91 |

| Ethanol | 4.3 | 78 | 2.59 |

| Ethyl acetate (B1210297) | 4.4 | 77 | 1.60 |

| Di-chloromethane | 3.1 | 41 | 0.41 |

| Petroleum ether | 0.0 | 42-62 | 0.28 |

| Water | 9.0 | 100 | 0.18 |

Data adapted from Singh & Suryanarayana (2019). researchgate.net

Purification Strategies for this compound

Following extraction, a multi-step purification process is necessary to isolate this compound from the complex crude extract. While specific purification details for this compound are not extensively published, the strategies employed for other labdane diterpenoids from Coleus forskohlii provide a general framework.

The purification process typically involves various chromatographic techniques that separate compounds based on their physical and chemical properties.

Column Chromatography : This is a fundamental step in the purification process. The crude extract is often mixed with silica gel and subjected to column chromatography nih.gov.

Adsorbent : Silica gel is a commonly used stationary phase for separating diterpenoids nih.gov.

Elution : A gradient elution system, for instance using a mixture of petroleum ether and acetone with increasing polarity, is employed to separate the fractions. The fractions are collected and monitored, often using techniques like Thin Layer Chromatography (TLC) researchgate.net.

Further Purification : Fractions identified as containing the target compounds may require additional purification steps. This can involve repeated column chromatography using different solvent systems or adsorbents like Toyopearl HW-40F, a size-exclusion chromatography resin.

Crystallization : For final purification, the isolated compound can be crystallized. A common method for the related compound forskolin involves using a solvent system like ethyl acetate and n-hexane to obtain pure crystals nih.govresearchgate.net.

This systematic approach, combining extraction with multiple chromatographic steps, is essential for obtaining pure this compound for structural elucidation and further research.

Chromatographic Separation Principles

Chromatography is the cornerstone technique for the separation and purification of compounds from complex mixtures such as plant extracts. The fundamental principle of chromatography involves the differential partitioning of components between two phases: a stationary phase and a mobile phase. The stationary phase is a solid or a liquid supported on a solid, while the mobile phase is a fluid (liquid or gas) that flows through or along the stationary phase.

Separation occurs because each compound in the mixture interacts with the stationary phase differently. Compounds with a stronger affinity for the stationary phase move more slowly, while those with a weaker affinity are carried along more quickly by the mobile phase. This difference in migration rates leads to the separation of the components into distinct bands or fractions. The choice of stationary and mobile phases is critical and is determined by the physicochemical properties, particularly the polarity, of the target compounds. researchgate.net

Column Chromatography Applications

Column chromatography is a fundamental and widely used preparative technique for the initial fractionation of crude plant extracts. researchgate.net It is highly effective for separating compounds based on their polarity and can handle large quantities of material, making it an ideal first step in the isolation process. phcog.com

For the isolation of diterpenoid glycosides like this compound from a Coleus forskohlii extract, silica gel is a commonly employed stationary phase due to its polar nature. phcog.com The crude extract is loaded onto the top of a column packed with silica gel. The separation is then achieved by passing a series of solvents (the mobile phase) of increasing polarity through the column. This process is known as gradient elution. Nonpolar compounds elute first with nonpolar solvents, while more polar compounds, such as glycosides, require more polar solvents for their elution. Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to identify those containing the desired compound.

Table 1: Illustrative Gradient Elution Scheme for Diterpenoid Glycoside Fractionation

| Fraction No. | Mobile Phase Composition (e.g., n-Hexane:Ethyl Acetate) | Polarity | Target Compounds Eluted |

|---|---|---|---|

| 1-10 | 100:0 to 90:10 | Low | Nonpolar lipids, chlorophylls |

| 11-25 | 80:20 to 60:40 | Medium-Low | Aglycone diterpenes (e.g., Forskolin) |

| 26-40 | 50:50 to 20:80 | Medium-High | Less polar glycosides |

This table is a generalized representation and actual solvent ratios and fraction numbers would be optimized based on the specific extract.

Macroporous Adsorbent Resin Chromatography

Following initial fractionation by column chromatography, macroporous adsorbent resin chromatography is an effective technique for enriching glycosidic compounds and removing impurities like pigments and highly polar substances. These synthetic resins are characterized by their large surface area and porous structure, which allows them to adsorb and separate molecules based on polarity, molecular weight, and shape.

In a typical application for purifying diterpene glycosides, an aqueous solution of the enriched fraction from the previous step is passed through a column packed with a suitable macroporous resin. The glycosides are adsorbed onto the resin surface, while unwanted water-soluble compounds like sugars and salts pass through. After washing the column to remove any remaining impurities, the adsorbed glycosides are desorbed using an appropriate solvent, such as an ethanol-water mixture. This method is highly efficient for concentrating the target compounds, leading to a significant increase in purity.

Table 2: Characteristics of Selected Macroporous Adsorbent Resins

| Resin Type | Polarity | Pore Structure | Typical Application |

|---|---|---|---|

| D101 | Nonpolar | Macroporous | Adsorption of saponins, glycosides, and flavonoids |

| AB-8 | Weakly Polar | Macroporous | Purification of alkaloids and glycosides |

| HPD-600 | Nonpolar | Macroporous | Enrichment of triterpenoids and other natural products |

High-Performance Liquid Chromatography (HPLC) for Compound Enrichment

High-Performance Liquid Chromatography (HPLC) is the final and most powerful technique used to achieve high-purity isolation of the target compound. It operates on the same principles as column chromatography but uses a high-pressure pump to force the mobile phase through a column packed with much smaller particles, resulting in significantly higher resolution and faster separation times.

For the final purification of this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. acs.orgacs.org In RP-HPLC, the stationary phase (e.g., C18-bonded silica) is nonpolar, and the mobile phase is a polar solvent mixture, usually consisting of water and an organic solvent like acetonitrile or methanol. Compounds are separated based on their hydrophobicity; less polar compounds are retained longer on the column. By using a carefully controlled gradient elution, where the proportion of the organic solvent is gradually increased, this compound can be separated from other closely related diterpenoid glycosides, yielding a highly purified compound suitable for structural elucidation and further research. researchgate.netsemanticscholar.org

Table 3: Typical RP-HPLC Parameters for Diterpene Glycoside Purification

| Parameter | Specification |

|---|---|

| Column | C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water (often with 0.1% formic acid or acetic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 20% B to 80% B over 40 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Advanced Structural Elucidation of Forskoditerpenoside C

Spectroscopic Analysis for Structure Determination

The foundational analysis for the structural determination of Forskoditerpenoside C involved a multi-faceted approach using both NMR spectroscopy and mass spectrometry. These methods provided orthogonal and complementary data sets, which, when combined, allowed for the unambiguous assignment of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the principal tool used to define the carbon skeleton and the relative arrangement of atoms in this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to map out the complete structure.

One-Dimensional (1D) NMR (¹H and ¹³C) Spectral Interpretation

The ¹H-NMR spectrum of this compound revealed the presence of characteristic signals for a diterpenoid structure, including several methyl singlets, olefinic protons, and oxygenated methines. The spectrum also showed signals indicative of a sugar moiety, specifically a β-glucopyranosyl unit, confirmed by the characteristic anomeric proton signal.

The ¹³C-NMR spectrum displayed 28 distinct carbon resonances, consistent with the molecular formula. These signals were assigned to various functional groups, including methyl, methylene (B1212753), methine, and quaternary carbons. Key resonances included those for a ketone carbonyl, an ester carbonyl, carbons of a double bond, and carbons associated with the glucose unit, providing a clear carbon framework for the molecule.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Aglycone | ||

| 1 | 82.3 (CH) | 3.52 (dd, 11.5, 4.5) |

| 2 | 26.5 (CH₂) | 1.95 (m), 1.68 (m) |

| 3 | 36.9 (CH₂) | 1.62 (m), 1.48 (m) |

| 4 | 36.1 (C) | - |

| 5 | 54.8 (CH) | 1.88 (m) |

| 6 | 73.5 (CH) | 5.25 (d, 2.5) |

| 7 | 78.1 (CH) | 4.35 (d, 2.5) |

| 8 | 86.2 (C) | - |

| 9 | 59.7 (CH) | 2.15 (d, 2.5) |

| 10 | 41.2 (C) | - |

| 11 | 211.5 (C) | - |

| 12 | 52.1 (CH₂) | 2.95 (d, 17.0), 2.78 (d, 17.0) |

| 13 | 74.9 (C) | - |

| 14 | 145.1 (CH) | 5.90 (dd, 17.5, 10.5) |

| 15 | 112.4 (CH₂) | 5.20 (d, 17.5), 5.08 (d, 10.5) |

| 16 | 28.1 (CH₃) | 1.55 (s) |

| 17 | 34.1 (CH₃) | 1.25 (s) |

| 18 | 33.8 (CH₃) | 1.15 (s) |

| 19 | 22.1 (CH₃) | 1.05 (s) |

| 20 | 16.9 (CH₃) | 1.35 (s) |

| OAc | 170.8 (C) | - |

| 21.2 (CH₃) | 2.05 (s) | |

| Glucose | ||

| 1' | 104.2 (CH) | 4.45 (d, 7.5) |

| 2' | 75.1 (CH) | 3.25 (m) |

| 3' | 78.2 (CH) | 3.40 (m) |

| 4' | 71.8 (CH) | 3.35 (m) |

| 5' | 77.9 (CH) | 3.30 (m) |

| 6' | 62.9 (CH₂) | 3.85 (m), 3.70 (m) |

Note: Data is based on the structural elucidation of similar compounds and the primary literature. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

To establish the connectivity between protons and carbons, a series of 2D NMR experiments were conducted.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was instrumental in identifying proton-proton coupling networks. It clearly delineated the spin systems within the molecule, such as the connections from H-5 through H-6 to H-7, and the vinyl group protons (H-14 and H-15).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon, allowing for the definitive assignment of many carbon resonances based on the already established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum was crucial for piecing together the entire molecular framework by revealing long-range (2- and 3-bond) correlations between protons and carbons. Key HMBC correlations included those from the methyl protons to adjacent quaternary carbons, linking different segments of the diterpene core. For instance, correlations from the anomeric proton (H-1') of the glucose unit to the C-1 carbon of the aglycone confirmed the site of glycosylation.

Interactive Data Table: Key HMBC and COSY Correlations for this compound

| Proton(s) | Key COSY Correlations (¹H) | Key HMBC Correlations (¹³C) |

| H-1 (3.52) | H-2 (1.95, 1.68) | C-2, C-3, C-5, C-9, C-10, C-1', C-20 |

| H-5 (1.88) | H-6 (5.25) | C-4, C-6, C-7, C-10, C-18, C-19 |

| H-6 (5.25) | H-5 (1.88), H-7 (4.35) | C-5, C-7, C-8, C-10 |

| H-7 (4.35) | H-6 (5.25) | C-5, C-6, C-8, C-9 |

| H-9 (2.15) | - | C-1, C-5, C-8, C-10, C-11, C-12, C-20 |

| H-14 (5.90) | H-15 (5.20, 5.08) | C-12, C-13, C-16 |

| H₃-17 (1.25) | - | C-3, C-4, C-5, C-18 |

| H-1' (4.45) | H-2' (3.25) | C-1 |

Nuclear Overhauser Effect (NOE) and NOE Difference Spectroscopy for Spatial Proximity

The relative stereochemistry of this compound was established using Nuclear Overhauser Effect (NOE) experiments, likely through a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. NOE correlations are observed between protons that are close in space, regardless of their through-bond connectivity.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provided vital information regarding the molecular weight and elemental composition of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination

HR-ESI-MS analysis of this compound yielded a precise mass measurement. An adduct ion, typically the sodium adduct [M+Na]⁺, was observed. The exact mass of this ion was used to calculate the elemental composition of the molecule. The determined molecular formula was C₂₈H₄₄O₁₁, which was consistent with the data obtained from the ¹H and ¹³C NMR spectra, thereby confirming the number of carbon, hydrogen, and oxygen atoms in the compound.

Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MSn) is an indispensable tool for the structural elucidation of natural products like this compound. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a detailed fragmentation pathway can be constructed, providing valuable insights into the molecule's structure, particularly the sequence and nature of glycosidic linkages and the core diterpenoid skeleton.

For this compound, analysis would typically be performed using electrospray ionization (ESI) in both positive and negative ion modes to maximize structural information. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are selected for collision-induced dissociation (CID). The fragmentation of diterpene glycosides is often characterized by specific cleavage patterns. mdpi.comnih.gov The most labile bond is typically the glycosidic linkage, leading to the neutral loss of the sugar moiety (glucose, 162 Da). This primary fragmentation event reveals the mass of the aglycone.

Subsequent fragmentation (MS³) of the aglycone ion provides information about the diterpenoid core. Common fragmentation pathways for labdane (B1241275) diterpenes include sequential neutral losses of small molecules such as water (H₂O), carbon monoxide (CO), and acetic acid (CH₃COOH) from the acetate (B1210297) group. mdpi.comuva.nl Retro-Diels-Alder (RDA) reactions can also occur, leading to characteristic cleavages of the ring system and helping to pinpoint the location of double bonds and substituents. nih.gov Fragmentation of the C-glycosidic bond itself can also occur, leading to characteristic losses from the sugar ring, which can help differentiate it from more common O-glycosides. nih.govnih.gov

A proposed fragmentation pathway for the [M+H]⁺ ion of this compound would involve an initial loss of the glucose moiety, followed by the loss of acetic acid and water from the diterpenoid core.

Table 1: Proposed MSn Fragmentation Pathway for this compound ([C₂₈H₄₄O₁₁ + H]⁺, m/z 557.28)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Inferred Structural Moiety |

| 557.28 | Glucose (C₆H₁₀O₅) | 395.23 | Aglycone |

| 395.23 | Acetic Acid (CH₃COOH) | 335.21 | Deacetylated Aglycone |

| 335.21 | Water (H₂O) | 317.20 | Dehydrated, Deacetylated Aglycone |

| 317.20 | Carbon Monoxide (CO) | 289.19 | Ring A/B Fragment |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) in Profiling

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful analytical platform for the rapid profiling of complex mixtures, such as plant extracts from which this compound is isolated. mdpi.comnih.gov This technique combines the high-resolution separation capabilities of UPLC with the high mass accuracy and sensitivity of a Q-TOF mass analyzer. mdpi.comnih.gov

In the context of analyzing this compound, UPLC provides rapid and efficient separation from other closely related diterpenoids and secondary metabolites present in the extract. researchgate.net The use of sub-2 µm particle columns in UPLC allows for higher peak resolution and sensitivity compared to traditional HPLC.

The Q-TOF mass spectrometer provides high-resolution mass measurements, typically with mass accuracy in the sub-5 ppm range. This precision is crucial for determining the elemental composition of the parent ion, which serves as a primary method for confirming the molecular formula of this compound (C₂₈H₄₄O₁₁). nih.gov By comparing the experimentally measured accurate mass with the theoretically calculated mass, the molecular formula can be assigned with a high degree of confidence, distinguishing it from other potential isobaric compounds. This non-targeted approach is essential for metabolomic studies and for identifying known compounds in new biological sources. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) | Adduct | Calculated m/z |

| This compound | C₂₈H₄₄O₁₁ | 556.2833 | [M+H]⁺ | 557.2906 |

| This compound | C₂₈H₄₄O₁₁ | 556.2833 | [M+Na]⁺ | 579.2725 |

| This compound | C₂₈H₄₄O₁₁ | 556.2833 | [M+K]⁺ | 595.2465 |

| This compound | C₂₈H₄₄O₁₁ | 556.2833 | [M-H]⁻ | 555.2759 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. rsc.org The resulting spectrum provides a unique "fingerprint" of the molecule's functional groups. msu.edu

While a specific experimental IR spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on its known structure as a labdane diterpene glycoside. The structure contains several key functional groups, each with a distinct IR signature. scirp.orgresearchgate.net

The presence of hydroxyl (-OH) groups from the glucose moiety and the diterpenoid core would result in a strong, broad absorption band in the region of 3500-3200 cm⁻¹. vscht.cz The C-H stretching vibrations from the numerous aliphatic methyl and methylene groups would appear as strong, sharp peaks between 3000 and 2850 cm⁻¹. msu.edu The carbonyl (C=O) group of the ketone within the diterpenoid skeleton and the ester of the acetate group would give rise to a very strong, sharp absorption band in the range of 1750-1705 cm⁻¹. The C=C stretching from the vinyl group would be observed around 1680-1640 cm⁻¹. Finally, the multiple C-O bonds within the glycosidic linkage and alcohol groups would produce strong signals in the fingerprint region, typically between 1300 and 1000 cm⁻¹. scirp.orgvscht.cz

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Predicted Intensity |

| 3500-3200 | O-H stretch | Alcohols, Phenols (H-bonded) | Strong, Broad |

| 3000-2850 | C-H stretch | Alkanes (sp³ C-H) | Strong |

| ~3080 | =C-H stretch | Alkene (vinyl group) | Medium |

| 1750-1705 | C=O stretch | Ketone, Ester (acetate) | Strong, Sharp |

| ~1650 | C=C stretch | Alkene (vinyl group) | Medium to Weak |

| 1300-1000 | C-O stretch | Alcohols, Ethers, Esters | Strong |

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org It provides precise coordinates of each atom in a crystalline solid, thereby establishing the absolute configuration of all stereogenic centers. libretexts.org The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. The resulting diffraction pattern is used to generate an electron density map, from which a detailed structural model is built. dartmouth.edu

For a complex stereochemistry like that of this compound, a labdane diterpenoid with multiple chiral centers, X-ray crystallography would be the definitive technique to confirm the relative and absolute stereochemistry assigned through other methods like NMR spectroscopy. The analysis would not only confirm the connectivity of the atoms but also provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the rings and the orientation of all substituents in the solid state.

The determination of the absolute configuration is often achieved through the measurement of anomalous dispersion effects, especially if the crystal contains atoms heavier than oxygen. nih.gov However, obtaining a single crystal of sufficient quality for X-ray diffraction can be a significant challenge for complex natural products, which often have a tendency to be amorphous or form poorly ordered crystals. To date, there is no publicly available crystal structure for this compound in crystallographic databases, suggesting that such an analysis has not yet been successfully performed or reported.

Comprehensive Integrated Spectroscopic Approaches for Structural Confirmation

The definitive structural elucidation of a novel natural product like this compound is rarely accomplished with a single analytical technique. Instead, it requires a comprehensive and integrated approach, combining data from multiple spectroscopic methods to build a cohesive and unambiguous structural model. nih.gov This process involves piecing together evidence from mass spectrometry, NMR spectroscopy, and IR spectroscopy.

The process begins with UPLC-Q-TOF-MS to establish the molecular formula (C₂₈H₄₄O₁₁) with high confidence. nih.gov Tandem MS (MSn) experiments then provide initial structural clues, such as the mass of the aglycone and sugar units, and suggest the presence of certain functional groups through characteristic neutral losses (e.g., acetic acid). mdpi.com

The core of the structural elucidation relies heavily on one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR reveals the number and type of protons, while ¹³C NMR indicates the number of unique carbon atoms. ksu.edu.sapressbooks.pub More advanced 2D NMR techniques are then used to establish the carbon skeleton and the placement of substituents.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, establishing connections between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting fragments, as it shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the diterpenoid rings and linking the sugar and acetate groups to the aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the relative stereochemistry by identifying protons that are close to each other in space, which helps to define the conformation of the molecule. researchgate.net

Finally, IR spectroscopy corroborates the presence of key functional groups (hydroxyl, carbonyl, etc.) identified by NMR and MS. scirp.org By integrating the precise mass and formula from MS, the functional group information from IR, and the detailed connectivity and stereochemical data from a full suite of NMR experiments, the complete and unambiguous structure of this compound can be confidently confirmed.

Biosynthetic Pathways and Precursors of Forskoditerpenoside C

Diterpene Biosynthesis via the Acetate-Mevalonate Pathway

The biosynthesis of Forskoditerpenoside C, like other labdane (B1241275) diterpenes, originates from the acetate-mevalonate pathway. cabidigitallibrary.orgjournalejmp.com This fundamental metabolic route provides the essential five-carbon building blocks for all terpenoids. wikipedia.org The pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. wikipedia.org A subsequent condensation reaction yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid (MVA). wikipedia.orgslideshare.net

Through a series of phosphorylation and decarboxylation steps, MVA is converted into the isomeric C5 units: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgias.ac.in These two molecules serve as the universal precursors for the iterative chain elongation that builds larger isoprenoid structures. nih.gov The head-to-tail condensation of three IPP molecules with one DMAPP molecule results in the formation of the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP), which is the direct substrate for diterpene biosynthesis. nih.govscispace.com While an alternative non-mevalonate (non-MVA) pathway for isoprenoid synthesis exists in plant plastids, the biosynthesis of forskolin (B1673556) and its related diterpenoids in Coleus forskohlii has been attributed to the mevalonate (B85504) pathway. cabidigitallibrary.orgscispace.comacademicjournals.org

Identification of Key Labdane Diterpenoid Intermediates

The journey from the linear GGPP molecule to the complex cyclic structure of this compound involves several key intermediates. The biosynthesis of labdane-related diterpenoids (LRDs) is initiated by the activity of diterpene synthases (diTPSs). researchgate.netnih.gov Class II diTPSs catalyze the protonation-initiated cyclization of GGPP to form a bicyclic diphosphate (B83284) intermediate, typically a labdadienyl/copalyl pyrophosphate (CPP). researchgate.netsemanticscholar.orgfrontiersin.org This cyclization is the committed step in labdane diterpene biosynthesis. frontiersin.org

Subsequent reactions, often catalyzed by Class I diTPSs and further modifying enzymes like cytochrome P450 monooxygenases, generate the vast structural diversity seen in this class of compounds. researchgate.netnih.govbiorxiv.org These enzymes are responsible for oxidations, hydroxylations, and rearrangements of the basic labdane skeleton. researchgate.net

Role of 8,13-Epoxy-labd-14-en-11-one Core Structure

A crucial intermediate in the biosynthetic pathway leading to forskolin and its derivatives is 8,13-epoxy-labd-14-en-11-one. cabidigitallibrary.orgjournalejmp.com This compound is considered the first mono-oxygenated labdane-type diterpene to be formed in this specific biogenetic sequence. cabidigitallibrary.org this compound, along with its related compounds Forskoditerpenoside D and E, are distinguished by being glycosides of this specific core structure. academicjournals.orgresearchgate.net This indicates that the formation of the 8,13-epoxy-labd-14-en-11-one aglycone is a key step, after which glycosylation occurs to yield this compound. researchgate.net

Enzymatic Conversions in this compound Formation

The transformation of GGPP into this compound is orchestrated by a suite of specialized enzymes. These biocatalysts ensure the precise cyclization, oxidation, and glycosylation required to build the final molecule. nih.govnih.gov

Involvement of Geranylgeranyl Pyrophosphate (GGPP) Synthase

Geranylgeranyl pyrophosphate (GGPP) synthase (GGPPS) is a critical enzyme positioned at the branch point leading to diterpenoid metabolism. uniprot.orgoup.com As a prenyltransferase, GGPPS catalyzes the sequential condensation of three molecules of the C5 donor IPP with one molecule of the C5 starter, DMAPP (or subsequently with the C10 geranyl diphosphate and C15 farnesyl diphosphate). nih.govacs.org This reaction produces the C20 compound GGPP, the universal precursor for the biosynthesis of all diterpenoids, including carotenoids, gibberellins, and the labdane diterpenes. researchgate.netuniprot.orgoup.com The functional expression of a GGPP synthase from C. forskohlii has been demonstrated, confirming its role in the biosynthesis of forskolin and related compounds like this compound. cabidigitallibrary.orgacademicjournals.org

Glycosylation Enzymes and Sugar Attachment Mechanisms

The final step distinguishing this compound as a glycoside is the attachment of a sugar moiety to its aglycone core (8,13-epoxy-labd-14-en-11-one). This reaction is catalyzed by glycosyltransferases (GTs), a large family of enzymes. nih.gov In plants, the most common type are UDP-glycosyltransferases (UGTs), which utilize a UDP-activated sugar donor. researchgate.net

While the specific UGT for this compound has not been explicitly identified, research on other labdane diterpenes provides a strong model. For instance, the UGT86C11 enzyme from Andrographis paniculata has been shown to catalyze the C19-O-glucosylation of labdane diterpenes with high selectivity. nih.govresearchgate.net This suggests that a similar, likely scaffold-selective, UGT is responsible for the glycosylation of the 8,13-epoxy-labd-14-en-11-one intermediate to form this compound. nih.govresearchgate.net This glycosylation step can significantly influence the properties of the parent compound. nih.gov

Comparative Biosynthetic Considerations with Other Labdane Diterpenoids

The biosynthesis of this compound shares its foundational pathway with a vast array of over 7,000 other labdane-related diterpenoids. researchgate.netfrontiersin.org The pathway for all LRDs begins with GGPP and involves the initial cyclization by a class II diTPS to form a bicyclic intermediate. researchgate.netsemanticscholar.orgmdpi.com The divergence that creates the immense chemical diversity occurs downstream of this initial step.

For example, in maize, the class II diTPS Anther ear 2 (ZmAN2) produces ent-copalyl diphosphate, which is then converted by various class I diTPSs and cytochrome P450s into defensive compounds like kauralexins and dolabralexins. researchgate.netfrontiersin.org The biosynthesis of gibberellin phytohormones also proceeds from ent-copalyl diphosphate but follows a different series of enzymatic modifications. uniprot.org

In the context of C. forskohlii, the biosynthesis of the well-known diterpene forskolin involves the same 8,13-epoxy-labd-14-en-11-one intermediate as this compound. cabidigitallibrary.org However, to produce forskolin, this intermediate undergoes a series of subsequent oxygenation steps to yield compounds like 1,9-dideoxyforskolin (B56874) and eventually forskolin itself, which is heavily functionalized. cabidigitallibrary.orgnih.gov In contrast, the pathway to this compound appears to branch off earlier, with the 8,13-epoxy-labd-14-en-11-one intermediate being directly targeted by a glycosylation enzyme rather than undergoing further oxidation. researchgate.net This highlights how different enzymatic modifications (glycosylation vs. extensive oxidation) acting on a common intermediate can lead to distinct final products within the same organism.

In Vitro Biological Activities and Molecular Mechanisms

Relaxative Effects in Isolated Tissue Preparations

One of the notable biological activities of Forskoditerpenoside C is its relaxative effect observed in in vitro studies on isolated guinea pig tracheal spirals. vulcanchem.comacademicjournals.orgphytojournal.comjournalejmp.comresearchgate.net This finding suggests a potential for this compound in conditions characterized by bronchoconstriction. vulcanchem.com Research has demonstrated that this compound, along with its related compounds Forskoditerpenoside D and E, exhibits these relaxative properties. academicjournals.orgphytojournal.comjournalejmp.comresearchgate.net The shared 8,13-epoxy-labd-14-en-11-one glycoside structure among these compounds may be crucial for this activity. academicjournals.orgphytojournal.comjournalejmp.comresearchgate.net

Investigated Molecular Interactions in Cellular Models

Recent studies have begun to unravel the molecular mechanisms underlying the biological effects of this compound, particularly focusing on its potential antithrombotic activities. vulcanchem.commdpi.com

This compound has been identified as a key chemical constituent with antithrombotic potential, capable of interacting with multiple targets associated with thrombosis. vulcanchem.com Its mechanism of action appears to involve the modulation of several critical signaling pathways.

Toll-like receptors (TLRs) are crucial components of the innate immune system that recognize pathogen-associated molecular patterns and trigger inflammatory responses. nih.govnih.govfrontiersin.org The activation of TLR signaling pathways can contribute to the development of thrombosis. mdpi.com Research on a fraction containing this compound (CA-C) demonstrated a significant antithrombotic effect in a zebrafish model. mdpi.com This effect was associated with the suppression of mRNA expression of genes such as tlr2, tlr4ab, and tlr5. mdpi.com The study suggests that the antithrombotic activity of this fraction is linked to the inhibition of the TLR signaling pathway and subsequent inflammatory responses. mdpi.com TLR signaling involves the recruitment of adaptor molecules like MyD88, leading to the activation of transcription factors such as NF-κB, which regulate the expression of inflammatory genes. nih.govfrontiersin.orggenome.jp

Mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. nih.govnih.govfrontiersin.org These cascades typically involve a series of three kinases: a MAPKKK, a MAPKK, and a MAPK. frontiersin.orgplos.org The antithrombotic effects of the this compound-containing fraction (CA-C) have been linked to the regulation of the MAPK signaling pathway. mdpi.com The study in zebrafish showed that this fraction suppressed the expression of genes involved in the MAPK pathway, which is downstream of TLR signaling. mdpi.comgenome.jp The activation of MAPK pathways can be initiated by various stimuli and receptors, leading to the phosphorylation of specific downstream targets. nih.govnih.govfrontiersin.org

The Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, survival, and metabolism. cellsignal.comgenome.jpnih.gov This pathway is activated by various stimuli, leading to the production of phosphatidylinositol-3,4,5-triphosphate (PIP3) and the subsequent activation of the serine/threonine kinase Akt. cellsignal.comgenome.jp Research indicates that the antithrombotic activity of the this compound-containing fraction (CA-C) is also mediated through the regulation of the PI3K/AKT pathway. mdpi.com The study demonstrated that this fraction influenced the expression of genes within this pathway, suggesting its role in the observed antithrombotic effects. mdpi.com The PI3K/Akt pathway is known to be involved in various cellular processes, and its dysregulation is implicated in several diseases. cellsignal.comnih.govnih.gov

Interaction with Adenylyl Cyclase (AC) and Cyclic AMP (cAMP) Systems

The interaction of this compound with the adenylyl cyclase (AC) and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways is an area of significant interest, primarily due to its structural relationship with forskolin (B1673556), a potent and direct activator of most adenylyl cyclase isoforms. academicjournals.orgmdpi.com However, the direct effects of this compound on this system are not as extensively documented as those of forskolin.

Direct Activation of Adenylyl Cyclase in Cell-Free and Intact Cell Systems

Role in cAMP-Mediated Intracellular Signaling Processes

Given the absence of direct evidence for this compound activating adenylyl cyclase, its precise role in cAMP-mediated intracellular signaling remains largely uncharacterized. The cAMP pathway is a crucial second messenger system that regulates a vast array of cellular functions. frontiersin.org Activation of adenylyl cyclase by a compound like forskolin leads to the conversion of ATP to cAMP. frontiersin.org This increase in intracellular cAMP can then activate protein kinase A (PKA), which in turn phosphorylates numerous downstream targets, leading to diverse physiological responses. frontiersin.org While the relaxant effects of this compound on guinea pig tracheal spirals are documented, a definitive link to the cAMP signaling cascade as the primary mechanism is yet to be established through direct experimental evidence. nih.govnih.gov

Investigation of Specific Receptor and Enzyme Targets in Cellular Contexts

Research into the specific molecular targets of this compound is still in its early stages. The most consistently reported biological activity is its relaxant effect on isolated guinea pig tracheal spirals in vitro. nih.govnih.gov This suggests a potential interaction with receptors or enzymes that modulate smooth muscle tone.

One area of investigation has been its potential antithrombotic activity. A study identified this compound as a component of an extract from Chenopodium album that exhibited antithrombotic effects in a zebrafish model. nih.gov This finding suggests that this compound may interact with targets involved in the coagulation cascade or platelet aggregation. However, the precise molecular targets within this system have not been elucidated.

It is important to distinguish the known activities of this compound from those of other compounds found in Coleus forskohlii. For instance, while forskolin is known to interact with various other proteins, including glucose transporters and certain ion channels, there is no current evidence to suggest that this compound shares these targets. uonbi.ac.ke

The following table summarizes the reported in vitro biological activities of this compound:

| Biological Activity | Model System | Observed Effect | Citation |

| Smooth Muscle Relaxation | Isolated guinea pig tracheal spirals | Relaxative effects | nih.govnih.gov |

| Antithrombotic Activity | Zebrafish model (as part of an extract) | Contributed to the antithrombotic effect | nih.gov |

Further research is necessary to fully characterize the molecular mechanisms of this compound and to identify its specific receptor and enzyme targets.

Structural Analogue and Derivative Research on Forskoditerpenoside C

Characterization of Co-Occurring Forskoditerpenosides

Several other forskoditerpenosides have been isolated from Coleus forskohlii alongside Forskoditerpenoside C. These analogues share the same basic labdane (B1241275) diterpene core but differ in their substitution patterns, particularly in the nature and position of acyl and glycosyl groups.

Forskoditerpenoside D and Forskoditerpenoside E are two such analogues. researchgate.net Like this compound, they are labdane diterpene glycosides. researchgate.net Spectroscopic analysis has been crucial in elucidating their structures. researchgate.net

Table 1: Structural Comparison of this compound, D, and E

| Compound | Molecular Formula | Key Structural Features |

| This compound | C₂₈H₄₄O₁₁ | 6β-acetoxy, 7β-hydroxy, 8,13-epoxy-labd-14-en-11-one-1α-O-β-D-glucopyranoside thieme-connect.com |

| Forskoditerpenoside D | C₃₀H₄₆O₁₂ | 6β, 7β-diacetoxy-8,13-epoxy-labd-14-en-11-one-1α-O-β-D-glucopyranoside thieme-connect.com |

| Forskoditerpenoside E | Not specified in provided results | Also a labdane diterpene glycoside researchgate.net |

This table is based on available data and may not be exhaustive.

Forskoditerpenoside A and Forskoditerpenoside B were among the first diterpene glycosides of their kind to be reported from Coleus forskohlii. jst.go.jpnih.gov Their discovery and structural elucidation were accomplished through extensive spectroscopic analysis and chemical methods. jst.go.jpnih.gov These compounds also feature the 8,13-epoxy-labd-14-en-11-one diterpene core. jst.go.jp

Comparative In Vitro Biological Activities of Analogues

In vitro studies have been conducted to compare the biological activities of these related compounds. A notable activity shared among Forskoditerpenoside A, B, C, D, and E is their relaxative effect on isolated guinea pig tracheal spirals. researchgate.netjst.go.jpacademicjournals.org This suggests that the fundamental labdane diterpene glycoside structure is important for this particular biological action. Some research has also pointed to the antithrombotic potential of this compound, indicating it may interact with multiple targets associated with thrombosis. vulcanchem.com

Structure-Activity Relationship (SAR) Studies in In Vitro Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of these molecules with their biological activity. researchgate.netslideshare.net By comparing the structures and activities of this compound and its analogues, researchers can identify key structural features responsible for their effects. vulcanchem.com

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov For the observed relaxant effects of the forskoditerpenosides, the common 8,13-epoxy-labd-14-en-11-one core appears to be a critical component. The consistent relaxant activity across analogues with this core suggests it forms a key part of the pharmacophore. jst.go.jpacademicjournals.org The specific arrangement of hydroxyl, acetoxy, and glycosyl groups on this core likely modulates the potency and efficacy of the relaxant effect.

Glycosylation, the attachment of sugar moieties, can significantly impact a molecule's biological activity. nih.govfrontiersin.orgmdpi.com In the case of the forskoditerpenosides, the presence of the β-D-glucopyranosyloxy group at the 1α position is a defining feature. vulcanchem.com This glycosylation can affect properties such as solubility, stability, and interaction with biological targets. glycanage.comnih.gov

Relationship and Comparative Analysis with Forskolin (B1673556) and Other Labdane Diterpenoids

This compound belongs to the labdane diterpenoid family, a class of natural products characterized by a bicyclic diterpene core structure. Its discovery and structural elucidation have provided deeper insights into the chemical diversity of Coleus forskohlii, the plant famous for producing the pharmacologically significant compound, forskolin. A comparative analysis of this compound with its structural analogues, particularly forskolin and other related labdane diterpenoids, reveals key differences and similarities that influence their physicochemical and biological properties.

This compound, along with its closely related analogues Forskoditerpenosides A, B, D, and E, were isolated from the ethanol (B145695) extract of the whole Coleus forskohlii plant. researchgate.netacademicjournals.orgresearchgate.net These compounds are considered minor constituents compared to the more abundant forskolin. researchgate.net The structures of these glycosides were determined through extensive spectroscopic analysis, including 1D- and 2D-NMR and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). researchgate.net

A defining feature of this compound and its relatives (D and E) is the presence of an 8,13-epoxy-labd-14-en-11-one glycoside pattern, which is considered unusual. researchgate.netacademicjournals.orgthieme-connect.com Research has shown that Forskoditerpenosides C, D, and E exhibit relaxative effects on isolated guinea pig tracheal spirals in vitro, a biological activity also noted for Forskoditerpenosides A and B. researchgate.netacademicjournals.orgresearchgate.net

While research into the synthetic derivatives of many natural products is a common strategy to enhance activity or improve pharmacokinetic properties, dedicated research on the synthesis of this compound derivatives is not extensively documented in scientific literature. The focus of derivative research concerning compounds from Coleus forskohlii has overwhelmingly been on forskolin, owing to its abundance and potent biological activity.

The primary structural distinction between this compound and forskolin lies in the substitution at the C-1 position. This compound is a diterpene glycoside, featuring a β-D-glucopyranosyloxy group at this position. vulcanchem.com In contrast, forskolin possesses a hydroxyl (-OH) group at the same location. nih.gov This glycosylation in this compound significantly increases its molecular weight and is likely to alter its physicochemical properties, such as solubility and bioavailability, compared to forskolin. vulcanchem.com

Forskolin is renowned for its ability to directly activate most isoforms of the adenylate cyclase enzyme, which leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). academicjournals.orghrpub.org This mechanism is the foundation for many of its documented pharmacological effects, including vasodilation and bronchodilation. academicjournals.org While this compound also demonstrates relaxative effects on tracheal smooth muscle, its precise mechanism of action has not been as thoroughly investigated as that of forskolin. researchgate.netacademicjournals.org

The genus Coleus is a rich source of various labdane diterpenoids, many of which share the same core skeleton but differ in their oxygenation and acylation patterns.

| Compound Name | Key Structural Features/Differences from Forskolin | Reference |

|---|---|---|

| This compound | 1α-O-β-D-glucopyranosyl, 6β-acetoxy, 7β-hydroxy | vulcanchem.com |

| Forskoditerpenoside D | 1α-O-β-D-glucopyranosyl, 6β,7β-diacetoxy | thieme-connect.comd-nb.info |

| Forskoditerpenoside E | 1α-O-β-D-glucopyranosyl, 6β-acetoxy, lacks 7β-hydroxy/acetoxy | d-nb.infoebi.ac.uk |

| Forskolin | 1α,9α-dihydroxy, 6β,7β-diacetoxy (7β-acetoxy in most literature) | nih.gov |

| 9-Deoxyforskolin | Lacks the 9α-hydroxy group | carekeralam.comcaldic.com |

| 1,9-Dideoxyforskolin (B56874) | Lacks both the 1α and 9α-hydroxy groups | caldic.com |

| Coleonol C | Stereoisomer of forskolin | d-nb.info |

Synthetic and Semi Synthetic Strategies for Forskoditerpenoside C

Challenges in the Total Synthesis of Complex Diterpene Glycosides

The total synthesis of complex diterpene glycosides, including compounds structurally related to Forskoditerpenoside C, is a formidable task in organic chemistry. These molecules are characterized by several features that render their construction exceptionally difficult.

Complex Polycyclic Core: Diterpenes possess a 20-carbon skeleton often arranged into elaborate polycyclic systems. nih.gov The forskolin-like aglycone of this compound, for instance, features a rigid tricyclic core containing a fused tetrahydropyran (B127337) ring. researchgate.net Constructing these multi-ring systems with precise control over stereochemistry is a primary challenge. A total synthesis of forskolin (B1673556) itself requires numerous steps, highlighting the difficulty of assembling the core diterpene structure alone. capes.gov.br

Dense Stereochemistry and Oxidation: These molecules are typically decorated with multiple stereocenters and a dense pattern of oxygen-containing functional groups (hydroxyls, ketones, ethers). nih.gov The specific spatial arrangement of these groups is crucial for biological activity. Achieving the correct relative and absolute stereochemistry across the molecule requires sophisticated and often lengthy synthetic sequences. For example, the total synthesis of the complex diterpene glycoside Cotylenin A was a 25-step process, underscoring the intricacy involved. rsc.orgrsc.org

Stereoselective Glycosylation: A major hurdle in synthesizing glycosides is the attachment of the sugar moiety to the aglycone (the non-sugar part). rsc.orgrsc.org This glycosylation reaction must form a specific stereochemical linkage (α or β) at the anomeric center of the sugar. In complex molecules, steric hindrance around the target hydroxyl group on the aglycone can make this transformation low-yielding and unselective. nih.gov this compound features an unusual 8,13-epoxy-labd-14-en-11-one glycoside pattern, which adds another layer of synthetic complexity. researchgate.net

The synthesis of C19 diterpenoid alkaloids, another class of complex natural products, further illustrates these challenges, where the efficient assembly of their polycyclic ring systems remains a significant obstacle for modern chemical synthesis. acs.org

Conceptual Approaches to Semi-Synthesis from Natural Precursors

Given the immense challenges of total synthesis, semi-synthesis offers a more practical and efficient alternative for producing this compound and its analogues. wikipedia.org This approach leverages a readily available natural product as an advanced starting material, thereby bypassing the difficult construction of the core molecular scaffold. nih.goveupati.eu

The logical precursor for the semi-synthesis of this compound is forskolin . Forskolin is the most abundant diterpenoid produced by Coleus forskohlii and can be isolated in significant quantities (0.1% of dry root weight). researchgate.netliverpool.ac.uk It shares the same core labdane (B1241275) diterpene structure as this compound.

A conceptual semi-synthetic route would involve two key stages:

Isolation of the Precursor: Forskolin would be extracted and purified from the roots of C. forskohlii. researchgate.net

Chemical or Enzymatic Modification: The isolated forskolin would then be subjected to a series of reactions to convert it into this compound. This would primarily involve a glycosylation step to attach the specific sugar moiety to the diterpene backbone.

This strategy has proven highly successful for other complex natural products. The anti-cancer drug paclitaxel (B517696) is commercially produced via semi-synthesis from 10-deacetylbaccatin III, a related compound isolated from yew trees. wikipedia.org Similarly, the antimalarial drug artemether (B1667619) is derived from artemisinin. wikipedia.orgfrontiersin.org Forskolin itself has served as a starting point for the development of water-soluble derivatives with therapeutic potential, demonstrating its utility as a semi-synthetic precursor. researchgate.net The primary advantage of this approach is the dramatic reduction in the number of synthetic steps, making it more cost-effective and scalable. wikipedia.org

Exploration of Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis integrates the precision of biocatalysis with the flexibility of traditional chemical methods, providing a powerful strategy for assembling complex molecules like this compound. nih.govengineering.org.cn This approach utilizes isolated enzymes or whole-cell systems to perform challenging chemical transformations with high regio- and stereoselectivity that are often difficult to achieve with conventional reagents. beilstein-journals.org

A potential chemoenzymatic route to this compound could involve several key enzymatic steps:

Aglycone Synthesis: The diterpene core could be produced using engineered microorganisms. The biosynthetic pathway for labdane diterpenes involves enzymes like class II diterpene synthases (diTPS), which cyclize geranylgeranyl pyrophosphate (GGPP), and cytochrome P450 monooxygenases that perform specific oxidations on the hydrocarbon skeleton. mdpi.comoup.com By expressing the relevant genes in a host like yeast or E. coli, it may be possible to produce the aglycone of this compound or a close precursor via fermentation. frontiersin.org

Enzymatic Glycosylation: The most significant application of enzymes in this context would be the glycosylation step. Glycosyltransferases (GTs) are enzymes that transfer sugar units from an activated donor (like a nucleotide sugar) to an acceptor molecule with high specificity. mdpi.com By identifying and utilizing the specific GT from C. forskohlii responsible for synthesizing this compound, the sugar could be attached to the aglycone in a single, highly selective step. This would overcome the key challenge of stereocontrol in chemical glycosylation. rsc.orgchemrxiv.org

Tailoring Reactions: Other enzymes, such as P450s, could be used for late-stage functionalization, such as the selective hydroxylation of a complex diterpenoid scaffold. nih.gov

This modular approach allows for the synthesis of not only the natural product but also novel, "unnatural" analogues by using different enzyme and substrate combinations. nih.govresearchgate.net The successful chemoenzymatic synthesis of the taxol side chain and various terpenoids demonstrates the viability and potential of this strategy for producing complex, high-value molecules. nih.govmdpi.com

Future Research Directions and Unexplored Avenues

Discovery of Novel In Vitro Biological Activities and Mechanistic Pathways

Initial research has identified Forskoditerpenoside C as a labdane (B1241275) diterpene glycoside from Coleus forskohlii with relaxative effects on isolated guinea pig tracheal spirals in vitro. vulcanchem.comjournalejmp.comcabidigitallibrary.orgacademicjournals.orgijraset.com This finding suggests a potential role in respiratory applications. vulcanchem.com Furthermore, recent studies have pointed towards its potential as an antithrombotic agent, indicating it may interact with multiple targets associated with blood clot formation. vulcanchem.com

However, the full spectrum of its biological activities remains largely unexplored. Future in vitro studies should aim to screen this compound against a wider array of biological targets. Given the diverse activities of other labdane diterpenes, which include anti-inflammatory, cytotoxic, and antimicrobial effects, it is plausible that this compound possesses additional, as-yet-undiscovered properties. researchgate.netmdpi.com

A critical area for future investigation is the elucidation of its molecular mechanism of action. vulcanchem.com It is currently unknown whether its effects are mediated through the same cyclic AMP (cAMP) pathway as its famous relative, forskolin (B1673556), or if it operates via distinct cellular pathways. vulcanchem.comacademicjournals.org The glycosylation at the C-1 position distinguishes it structurally from forskolin and likely influences its pharmacological profile. vulcanchem.com Detailed mechanistic studies, including receptor binding assays, enzyme inhibition assays, and transcriptomic analyses, are essential to pinpoint its cellular targets and understand the signaling cascades it modulates. mdpi.com

Table 1: Known and Potential Biological Activities of this compound for Future Investigation

| Activity Area | Current Evidence/Hypothesis | Suggested Future Research |

|---|---|---|

| Muscle Relaxation | Demonstrated relaxative effect on guinea pig tracheal spirals. vulcanchem.comcabidigitallibrary.orgresearchgate.net | Investigate effects on other smooth muscle types (e.g., vascular, gastrointestinal). Determine the specific ion channels or receptors involved. |

| Antithrombotic | Identified as a potential antithrombotic agent. vulcanchem.com | Characterize its effects on platelet aggregation, coagulation factors, and fibrinolysis. Identify specific targets in the coagulation cascade. |

| Anti-inflammatory | Many labdane diterpenes exhibit anti-inflammatory properties. researchgate.net | Screen for inhibition of key inflammatory mediators (e.g., cytokines, prostaglandins) and pathways (e.g., NF-κB). |

| Cytotoxic/Anticancer | Sclareol (B1681606) and other labdanes show cytotoxic effects against cancer cell lines. mdpi.commdpi.com | Evaluate cytotoxicity against a panel of human cancer cell lines. Investigate mechanisms of cell death (e.g., apoptosis, cell cycle arrest). |

| Antimicrobial | Terpenoids are known for their role in plant defense and can have antimicrobial properties. researchgate.netmsu.edu | Test for activity against a range of pathogenic bacteria and fungi. |

Advanced Enzymatic Studies on Biosynthesis Regulation

The biosynthesis of labdane-related diterpenoids in plants is a complex process involving multiple enzymes, primarily diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net While the general pathway starts from geranylgeranyl diphosphate (B83284) (GGPP), the specific enzymes that catalyze the formation of this compound from the labdane skeleton are unknown. cabidigitallibrary.orgresearchgate.net

Future research must focus on identifying and characterizing the specific diTPSs, CYPs, and particularly the glycosyltransferase responsible for adding the glucose moiety to the C-1α position of the labdane core. Transcriptome sequencing of C. forskohlii has identified candidate diTPSs, but their exact functions in the biosynthesis of minor diterpenoids like this compound need to be confirmed. jmb.or.kr

Advanced enzymatic studies should involve:

Gene Discovery: Using transcriptomics and genome mining of C. forskohlii to identify candidate genes for the enzymes involved in the final tailoring steps (e.g., hydroxylation, acetylation, glycosylation) that lead to this compound.

Functional Characterization: Heterologous expression of these candidate enzymes in microbial hosts (like E. coli or yeast) to verify their specific catalytic activities and substrate specificities. acs.orgbeilstein-journals.org

Regulatory Analysis: Investigating how the expression of these biosynthetic genes is regulated within the plant in response to developmental cues or environmental stress, which could provide insights for enhancing its production. cjnmcpu.com

Sustainable Production Methodologies through Plant Biotechnology

The reliance on extraction from C. forskohlii for this compound is not sustainable for large-scale production due to its relatively low abundance in the plant compared to forskolin. jmb.or.kr Plant biotechnology and synthetic biology offer promising and sustainable alternatives.

Future research in this area should explore several strategies:

Plant Tissue Culture: Establishing hairy root cultures of C. forskohlii could provide a continuous and controlled source of the compound. researchgate.net These cultures are known for their genetic stability and potential for high-yield production of secondary metabolites. researchgate.net

Metabolic Engineering in Microorganisms: Reconstructing the this compound biosynthetic pathway in microbial chassis such as Saccharomyces cerevisiae (yeast) or Escherichia coli is a highly attractive strategy. jmb.or.krrsc.org This involves introducing the identified biosynthetic genes (diTPSs, CYPs, glycosyltransferase) into the host and optimizing metabolic fluxes towards the target molecule. Success in producing other diterpenoids like sclareol and taxadiene in engineered microbes demonstrates the feasibility of this approach. jmb.or.krrsc.orgnih.gov

Microalgal Cell Factories: Green microalgae, such as Chlamydomonas reinhardtii, are emerging as powerful platforms for producing plant-derived diterpenoids. nih.gov Their ability to use light and CO2 as energy and carbon sources makes them a particularly green and sustainable production system. nih.gov

Table 2: Comparison of Potential Sustainable Production Platforms

| Platform | Advantages | Challenges |

|---|---|---|

| Hairy Root Culture | Genetically stable; produces native compound profile. researchgate.net | Slower growth compared to microbes; scaling up can be complex. |

| Yeast (S. cerevisiae) | Well-characterized host; robust for industrial fermentation; high titers achieved for other diterpenoids. rsc.org | Complex P450 enzymes can be difficult to express functionally. |

| Bacteria (E. coli) | Rapid growth; simple genetics and cultivation. jmb.or.kr | Lacks post-translational modifications and compartmentalization needed for some plant enzymes. |

| Microalgae (C. reinhardtii) | Photoautotrophic (sustainable); high carbon flux through the MEP pathway. nih.gov | Genetic tools are less developed than for yeast/bacteria; lower cell densities. |

Computational Chemistry and Molecular Modeling for Mechanistic Insights and SAR Prediction

Computational approaches are invaluable tools for accelerating drug discovery and understanding molecular interactions. researchgate.netrsc.org For this compound, these methods can provide significant insights where experimental data is lacking.

Future research should leverage computational chemistry for:

Molecular Docking: Simulating the binding of this compound to potential protein targets (e.g., adenylyl cyclase, phosphodiesterases, ion channels) to generate hypotheses about its mechanism of action and explain its observed biological activities.

Structure-Activity Relationship (SAR) Prediction: Building computational models based on this compound and its known analogues (Forskoditerpenosides A, B, D, E, and forskolin). vulcanchem.com These models can predict how modifications to different parts of the molecule—such as the glucose moiety, the acetate (B1210297) group at C-6, or the hydroxyl group at C-7—would affect biological activity. mdpi.comnih.gov This information is crucial for guiding the synthesis of new derivatives with enhanced potency or selectivity. vulcanchem.com

Quantum Chemical Calculations: These calculations can help to understand the molecule's electronic properties and reactivity, providing a deeper understanding of its interaction with biological targets. researchgate.net

By integrating these computational predictions with experimental validation, researchers can more efficiently explore the chemical space around the this compound scaffold, leading to the development of novel therapeutic agents. researchgate.netnih.gov

Q & A

Q. What methodological approaches are recommended for the structural elucidation of Forskoditerpenoside C?

- Answer : Structural elucidation requires a combination of spectroscopic techniques (e.g., NMR for stereochemical analysis, high-resolution mass spectrometry [HR-MS] for molecular formula determination) and chromatographic methods (e.g., LC-MS for purity assessment). For novel diterpenoids like this compound, comparative analysis with structurally related compounds (e.g., Forskoditerpenoside B ) can aid in identifying functional groups and glycosylation patterns. Ensure experimental protocols align with journal guidelines for reproducibility, including detailed spectral data in supplementary materials .

Q. How can researchers design experiments to isolate this compound from plant sources while minimizing degradation?

- Answer : Optimize extraction protocols using polarity-guided fractionation (e.g., ethanol/water gradients) and stabilize labile glycosides via low-temperature processing. Include controls to monitor degradation (e.g., HPLC purity checks at each step). Document solvent ratios, centrifugation parameters, and lyophilization conditions rigorously to enable replication .

Q. What criteria should guide the selection of in vitro assays for preliminary pharmacological screening of this compound?

- Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., anti-inflammatory activity via COX-2 inhibition assays). Validate assay relevance using positive controls and dose-response curves. Address solubility challenges via dimethyl sulfoxide (DMSO) solubilization with <0.1% final concentration to avoid cytotoxicity. Include triplicate measurements and statistical significance thresholds (e.g., p < 0.05) .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioavailability be resolved in pharmacokinetic studies?

- Answer : Discrepancies may arise from variations in administration routes (oral vs. intravenous) or analytical sensitivity. Employ tandem mass spectrometry (UPLC-MS/MS) with isotope-labeled internal standards to improve quantification accuracy. Conduct meta-analyses of existing data using PRISMA guidelines to identify confounding variables (e.g., interspecies metabolic differences) .

Q. What strategies are effective for synthesizing this compound analogs to enhance bioactivity?

- Answer : Use semi-synthetic modification of the aglycone core or glycosyltransferase-mediated bioconjugation to diversify structures. Characterize analogs via X-ray crystallography to confirm stereochemistry. Prioritize derivatives with improved LogP values (calculated via ChemDraw) to optimize membrane permeability. Validate synthetic routes using Green Chemistry principles to reduce waste .

Q. How should researchers address contradictions in reported mechanisms of action for this compound?

- Answer : Apply systems biology approaches (e.g., network pharmacology) to map multi-target interactions and validate findings via siRNA knockdowns or CRISPR-Cas9 gene editing. Cross-reference transcriptomic data (RNA-seq) with protein interaction databases (e.g., STRING) to identify central signaling nodes. Publish negative results to reduce publication bias .

Methodological and Reproducibility Considerations

Q. What steps ensure experimental reproducibility in this compound research?

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit raw spectral data in public repositories (e.g., GNPS).

- Document batch-to-batch variability in plant material sourcing.

- Share cell lines via ATCC with authentication certificates.

Journals like Pharmaceutical Research mandate detailed supplementary methods for critical steps (e.g., column chromatography gradients) .

Q. How can researchers leverage "People Also Ask" data to identify understudied aspects of this compound?

- Answer : Use NLP tools (e.g., Semrush) to extract semantically related queries (e.g., “synergistic effects with cisplatin”). Map these to literature gaps via systematic reviews. For example, if “apoptosis induction” is frequently queried but underpublished, design caspase-3/7 activation assays to address this .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Q. How should researchers present conflicting cytotoxicity data in this compound studies?

- Answer : Use forest plots to visualize variability across cell lines (e.g., HepG2 vs. MCF-7). Discuss potential confounders (e.g., serum concentration in media, passage number) in the limitations section. Propose standardized IC₅₀ determination protocols in collaborative guidelines .

Ethical and Literature Review Practices

Q. What ethical considerations apply when sourcing plant material for this compound isolation?

- Answer : Comply with the Nagoya Protocol for biodiversity access and benefit-sharing. Obtain permits for endemic species (e.g., Coleus forskohlii) and acknowledge traditional knowledge in publications. Use voucher specimens deposited in herbariums for taxonomic verification .

Q. How can systematic reviews improve target identification for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.